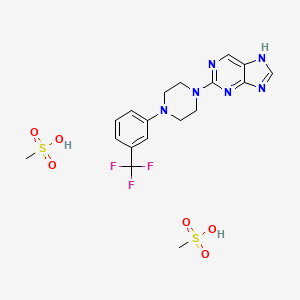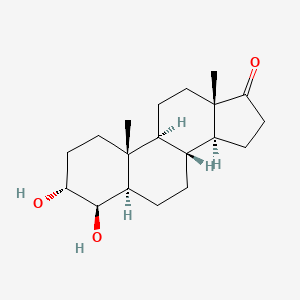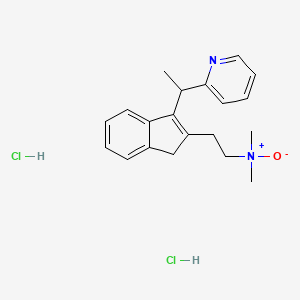
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one trifluoromethyl group. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-(trifluoromethyl)benzaldehyde using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: 3,5-Dichloro-4-(trifluoromethyl)benzoic acid.
Reduction: 3,5-Dichloro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but with fluorine atoms instead of chlorine.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with one chlorine atom and one trifluoromethyl group
Uniqueness
3,5-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C8H3Cl2F3O |
|---|---|
Peso molecular |
243.01 g/mol |
Nombre IUPAC |
3,5-dichloro-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H |
Clave InChI |
ISLVDZWHNOSWGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)





![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)


dimethylsilane](/img/structure/B15290524.png)
